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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of GR 128107 and other

well-characterized ligands, namely Sumatriptan, Eletriptan, and Zolmitriptan. The primary

functional distinction lies in their principal receptor targets: GR 128107 is a potent melatonin

receptor antagonist, whereas Sumatriptan, Eletriptan, and Zolmitriptan are agonists of the

serotonin 5-HT1B and 5-HT1D receptors. This fundamental difference in their mechanism of

action dictates their downstream signaling effects and potential therapeutic applications.

Data Presentation: Ligand Binding Affinities and
Functional Activities
The following table summarizes the quantitative data for the binding affinities (pKi) and

functional activities (pEC50/pIC50) of the compared ligands at their respective primary targets.
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Ligand
Primary
Target(s)

Receptor
Subtype

Species
Binding
Affinity
(pKi)

Function
al Activity

Assay
Type

GR 128107
Melatonin

Receptors
Mel1b Human 9.6[1] Antagonist

2-[125I]-

iodomelato

nin binding

assay[1]

Mel1a Human <7.6[1]

2-[125I]-

iodomelato

nin binding

assay[1]

Sumatripta

n

Serotonin

5-HT1

Receptors

5-HT1D Human 7.54

Agonist

(pEC50:

6.28)

Inhibition of

forskolin-

stimulated

adenylyl

cyclase

5-HT1B Human 6.35

Agonist

(pEC50:

6.03)

Inhibition of

forskolin-

stimulated

adenylyl

cyclase

5-HT1A Human 6.13

Agonist

(pEC50:

5.57)

Inhibition of

forskolin-

stimulated

adenylyl

cyclase

Eletriptan

Serotonin

5-HT1

Receptors

5-HT1D Human

High

Affinity

(KD: 0.92

nM)

Agonist
[3H]eletript

an binding
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5-HT1B Human

High

Affinity

(KD: 3.14

nM)

Agonist
[3H]eletript

an binding

5-HT1F Human
High

Affinity
Agonist

Not

Specified

Zolmitripta

n

Serotonin

5-HT1

Receptors

5-HT1D
Not

Specified

High

Affinity
Agonist

Not

Specified

5-HT1B
Not

Specified

High

Affinity
Agonist

Not

Specified

Signaling Pathways
The distinct receptor targets of GR 128107 and the triptan-class ligands result in the

modulation of different intracellular signaling cascades.

GR 128107 Signaling Pathway
GR 128107 acts as an antagonist at melatonin receptors (primarily Mel1b). Melatonin receptors

are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like melatonin,

couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, GR 128107 blocks this

action, thereby preventing the melatonin-induced decrease in cAMP.
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Cell Membrane

5-HT1D Receptor

Gi/o
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Radioligand Binding Assay Workflow

Prepare reaction mixture:
- Cell membranes with receptors

- Radiolabeled ligand
- Unlabeled test compound

Incubate to reach equilibrium

Filter to separate bound
and unbound ligand

Wash filters

Measure radioactivity

Calculate IC50 and Ki

 

Adenylyl Cyclase Assay Workflow

Prepare reaction mixture:
- Cell membranes with receptors

- Forskolin
- Test compound

Initiate reaction with ATP

Incubate at 37°C

Terminate reaction

Measure cAMP levels

Determine EC50 or IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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